Bromine nitrate

Description

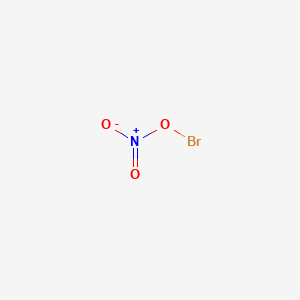

Structure

2D Structure

3D Structure

Properties

CAS No. |

40423-14-1 |

|---|---|

Molecular Formula |

BrNO3 |

Molecular Weight |

141.91 g/mol |

IUPAC Name |

bromo nitrate |

InChI |

InChI=1S/BrNO3/c1-5-2(3)4 |

InChI Key |

RRTWEEAEXPZMPY-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])OBr |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Bromine Nitrate (BrNO₃)

Prepared for: Researchers, scientists, and drug development professionals.

Abstract: Bromine nitrate (B79036) (BrNO₃) is a highly reactive inorganic compound of significant interest, primarily due to its role in atmospheric chemistry, specifically in stratospheric ozone depletion cycles.[1][2] Structurally represented as BrONO₂, it is an unstable, yellow liquid that decomposes at temperatures above 0 °C.[3] Its extreme reactivity, corrosive nature, and potential for explosive decomposition make its synthesis and handling challenging, generally restricting its use to specialized laboratory settings.[3] This document provides a comprehensive overview of the chemical and physical properties of bromine nitrate, detailing its synthesis, reactivity, decomposition pathways, and spectroscopic characterization. It includes detailed experimental protocols and summarizes quantitative data for ease of reference.

Physicochemical Properties

This compound is a yellow liquid under standard conditions, though it is rarely handled at room temperature due to its instability.[3] It is readily soluble in solvents like trichlorofluoromethane (B166822) and carbon tetrachloride.[3] The molecule's structure is confirmed to be BrONO₂, not a bromine atom bonded to a nitrate ion.[3] While its melting point has been reported as -42 °C (231 K), other experimental observations place it higher at 240 K or 245 K.[1][3][4] This discrepancy may be related to impurities or different experimental conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | BrNO₃ (structurally BrONO₂) | [3][5] |

| Molar Mass | 141.91 g/mol | [3][5] |

| Appearance | Yellow liquid | [3] |

| Melting Point | -42 °C (231 K) or 240 K | [1][3] |

| Boiling Point | Decomposes > 0 °C | [3] |

| Solubility | Soluble in CCl₃F and CCl₄ | [3] |

| Vapor Pressure (liquid) | log P(Torr) = 8.898 - (2.025 x 10³)/T | [1] |

| Heat of Vaporization | ~9 kcal/mol | [1] |

| Heat of Sublimation | ~16 kcal/mol | [1] |

Synthesis and Handling

The synthesis of this compound is challenging due to its instability, and yields are often low.[1] Several methods have been reported, with the reaction between bromine chloride and chlorine nitrate being a common laboratory-scale approach.

Experimental Protocol 1: Synthesis from Bromine Chloride and Chlorine Nitrate

This method is based on the low-temperature reaction between bromine chloride (BrCl) and chlorine nitrate (ClONO₂).[1]

-

Reagents:

-

Bromine chloride (BrCl)

-

Chlorine nitrate (ClONO₂)

-

-

Apparatus:

-

Low-temperature reaction vessel capable of maintaining temperatures between -50 °C and -70 °C.

-

Vacuum line for distillation of volatile components.

-

-

Methodology:

-

Introduce equimolar amounts of ClONO₂ and BrCl into the pre-cooled reaction vessel.

-

Maintain the reaction mixture at a temperature between -50 °C and -70 °C for an extended period, potentially up to one week, to allow for sufficient reaction time.

-

After the reaction period, distill the unreacted starting materials and the chlorine byproduct (Cl₂) at -78 °C under vacuum.

-

The remaining product is this compound (BrONO₂). The yield can be increased by collecting the product from several batches.[1]

-

Caption: Synthesis of BrONO₂ from BrCl and ClNO₃.

Experimental Protocol 2: Synthesis from Bromine and Silver Nitrate

An alternative synthesis involves the reaction of bromine with silver nitrate in an alcoholic solution.[3]

-

Reagents:

-

Bromine (Br₂)

-

Silver nitrate (AgNO₃)

-

Alcohol (e.g., ethanol) as solvent

-

-

Apparatus:

-

Standard laboratory glassware (e.g., round-bottom flask).

-

Filtration apparatus.

-

-

Methodology:

-

Dissolve silver nitrate in an appropriate alcoholic solvent.

-

Add a solution of bromine to the silver nitrate solution.

-

The reaction produces this compound in solution and a precipitate of silver bromide (AgBr).

-

The AgBr precipitate can be removed by filtration to yield a solution of this compound.

-

Handling and Safety

This compound is a hazardous substance characterized by its high reactivity, corrosive properties, and potential to decompose explosively.[3]

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and splash goggles at all times.[6]

-

Storage: Store in a cool, dry, and well-ventilated area. Containers should be tightly sealed. Avoid polyethylene (B3416737) containers.[6]

-

Stability: The compound is unstable and decomposes at temperatures above 0 °C.[3] At low pressures (several Torr), it can be stable for several hours at room temperature in the dark.[1]

Reactivity and Decomposition

Key Reactions

This compound participates in several important chemical reactions, particularly those of atmospheric relevance.

-

Hydrolysis: The reactive uptake of BrONO₂ into aqueous aerosols is a key process in atmospheric bromine chemistry.[7] It undergoes hydrolysis at the air-water interface to produce hypobromous acid (HOBr) and nitric acid (HNO₃).[7] This process is facilitated by the formation of halogen bonds between BrONO₂ and water molecules.[7]

-

Reaction with HCl: It reacts quantitatively with hydrogen chloride (HCl) to produce nitric acid (HONO₂) and bromine chloride (BrCl).[1][4] This reaction can be used to characterize the compound.[4]

-

Reaction with Sulfuric Acid: BrONO₂ is known to react with sulfuric acid, a reaction that plays a role in tropospheric chemistry.[3]

Thermal and Photochemical Decomposition

The instability of this compound leads to both thermal and photochemical decomposition.

-

Thermal Decomposition: The compound decomposes at temperatures above 0 °C.[3] The decomposition pathway is believed to follow the reaction: 2BrONO₂ → Br₂ + N₂O₅ + ½O₂.[1]

-

Photodecomposition: BrONO₂ is susceptible to photolysis, especially by ultraviolet radiation in the stratosphere.[1] Its photolysis rate is approximately 20 times faster than that of its analogue, chlorine nitrate (ClONO₂).[1] This rapid photodecomposition is a critical step in the bromine-catalyzed destruction of stratospheric ozone.[1] The primary photodecomposition pathway is believed to be: BrONO₂ + hν → BrO + NO₂.

Caption: Decomposition pathways for BrONO₂.

Spectroscopic Data and Characterization

The characterization of this compound has been accomplished through various spectroscopic techniques, which are also crucial for its detection in the atmosphere.

Table 2: Summary of Spectroscopic Characterization Methods

| Technique | Application / Findings | Source(s) |

| Infrared (IR) Spectroscopy | Used for laboratory characterization and to monitor reactions. It was instrumental in the first atmospheric detection of BrONO₂. | [1][2] |

| Ultraviolet (UV) Spectroscopy | The UV spectrum is used to determine absorption cross-sections, which are essential for calculating stratospheric photolysis rates and lifetimes. | [1] |

| He I Photoelectron Spectroscopy (PES) | Provides insight into the electronic structure and chemical bonding of the molecule. | [4][8] |

Experimental Protocol 3: Characterization by Infrared Spectroscopy

This protocol describes a general method for obtaining an IR spectrum of gaseous BrONO₂ to confirm its identity or monitor its reactions.[1]

-

Apparatus:

-

Infrared Spectrometer (e.g., Perkin-Elmer IR 283 or a modern FT-IR).

-

Gas-phase IR cell with appropriate window material (e.g., KBr).

-

Vacuum line for sample introduction.

-

-

Methodology:

-

Evacuate the IR gas cell and the sample introduction line.

-

Introduce a purified gaseous sample of BrONO₂ into the cell to a pressure of several Torr.

-

Record the infrared spectrum over the desired wavenumber range. The spectrum will show characteristic absorption bands for the Br-O and N-O bonds.

-

(Optional) To monitor a reaction, a second gas (e.g., HCl) can be introduced into the cell, and subsequent spectra can be recorded to observe the disappearance of BrONO₂ peaks and the appearance of product peaks (e.g., HONO₂).[1]

-

Role in Atmospheric Chemistry

This compound is a significant reservoir species for bromine in the stratosphere.[2] While bromine concentrations in the stratosphere are much lower than chlorine, bromine is a more efficient catalyst for ozone destruction.[2] BrONO₂ ties up active bromine (Br) and nitrogen oxides (NOx) in a less reactive form.

The key atmospheric cycle involving BrONO₂ is:

-

Formation: It is formed by the three-body reaction of bromine monoxide (BrO) with nitrogen dioxide (NO₂): BrO + NO₂ + M → BrONO₂ + M (where M is a third body like N₂ or O₂).[1]

-

Reservoir: As BrONO₂, the bromine is temporarily sequestered and cannot participate in ozone-destroying catalytic cycles.

-

Release: Photolysis (BrONO₂ + hν → BrO + NO₂) or reaction with aerosols releases the active bromine species, allowing them to resume the catalytic destruction of ozone.[1][7][9]

The first definitive measurement of this compound in the stratosphere was achieved using the MIPAS infrared spectrometer on the Envisat satellite, confirming its role and concentrations predicted by atmospheric models.[2]

Caption: Role of BrONO₂ in the stratospheric bromine cycle.

References

- 1. datapdf.com [datapdf.com]

- 2. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2009 - First Measurement of this compound in the Stratosphere [kit.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | BrNO3 | CID 123495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. connectsci.au [connectsci.au]

An In-depth Technical Guide to the Structure and Bonding of Bromine Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine nitrate (B79036) (BrONO₂) is an inorganic compound that has garnered significant interest due to its crucial role in atmospheric chemistry, particularly in the depletion of stratospheric ozone.[1][2] As an unstable yellow liquid, its high reactivity and challenging synthesis have made it a subject of specialized laboratory research.[3] This guide provides a comprehensive overview of the molecular structure, bonding characteristics, and spectroscopic properties of bromine nitrate, supported by detailed experimental protocols and data.

Molecular Structure and Geometry

The molecular structure of this compound consists of a bromine atom covalently bonded to an oxygen atom, which is, in turn, bonded to a central nitrogen atom. The nitrogen atom is also bonded to two other oxygen atoms, forming a nitrate group. The connectivity is therefore represented as Br-O-NO₂.[3]

The geometry of the molecule has been determined through gas-phase electron diffraction studies and ab initio calculations. These investigations reveal a planar structure for the ONO₂ group, with the bromine atom also lying in or close to this plane.

Data Presentation: Molecular Geometry

The following table summarizes the experimentally determined and theoretically calculated geometric parameters of this compound.

| Parameter | Experimental Value (Gas-Phase Electron Diffraction)[4] |

| Bond Lengths (Å) | |

| r(N=O) | 1.205 (± 0.003) |

| r(N-O) | 1.456 (± 0.005) |

| r(O-Br) | 1.829 (± 0.004) |

| Bond Angles (º) | |

| ∠(O=N=O) | 133.9 (± 0.8) |

| ∠(O-N=O)cis | 119.5 (± 0.6) |

| ∠(O-N=O)trans | 106.6 (± 0.5) |

| ∠(N-O-Br) | 113.9 (± 0.8) |

Bonding Characteristics

The bonding in this compound is predominantly covalent. The nitrate group features delocalized π-bonding across the nitrogen and two of the oxygen atoms, which can be represented by resonance structures. The nitrogen atom in the nitrate group is sp² hybridized, leading to a trigonal planar arrangement of the atoms it is bonded to.

The Br-O bond is a single covalent bond. The overall molecule is polar due to the electronegativity differences between the atoms and the asymmetrical arrangement of the molecule.

Below is a visualization of the Lewis structure of this compound.

References

An In-depth Technical Guide to the Thermochemical and Kinetic Data of Bromine Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine nitrate (B79036) (BrONO₂), an inorganic compound, is a significant species in atmospheric chemistry, particularly in relation to stratospheric ozone depletion. Its role as a reservoir for bromine and nitrogen oxides necessitates a thorough understanding of its thermochemical and kinetic properties for accurate atmospheric modeling. This technical guide provides a comprehensive overview of the available data, including detailed experimental protocols and visual representations of key processes.

Thermochemical Data

The stability of bromine nitrate is crucial for determining its atmospheric lifetime and its role in catalytic cycles. The key thermochemical parameter is its standard enthalpy of formation (ΔHf°).

Table 1: Thermochemical Data for this compound

| Parameter | Value | Reference |

| Standard Enthalpy of Formation (ΔHf°298K) | 42.3 ± 8.4 kJ/mol (10.1 ± 2.0 kcal/mol) | [1] |

Kinetic Data

The formation and loss of this compound are governed by a series of gas-phase and heterogeneous reactions. The rate constants for these reactions are essential for modeling the atmospheric concentration of BrONO₂.

Gas-Phase Kinetics

Table 2: Rate Constants for Key Gas-Phase Reactions of this compound

| Reaction | Rate Constant (k) | Temperature Range (K) | Reference |

| Formation | |||

| BrO + NO₂ + M → BrONO₂ + M | Pressure-dependent | 248 - 346 | [2] |

| Thermal Decomposition | |||

| BrONO₂ + M → BrO + NO₂ + M | k-7 (pressure and temperature dependent) | 320 - 340 | [1] |

| Reactions with Atomic Species | |||

| Br + BrONO₂ → Br₂ + NO₃ | k = (4.9 ± 1.5) x 10-11 cm³ molecule-1 s-1 at 298 K | 298 | [1] |

| Cl + BrONO₂ → BrCl + NO₃ | k = 6.28 x 10-11 exp(215/T) cm³ molecule-1 s-1 | 224 - 336 | [3] |

| O + BrONO₂ → BrO + NO₃ | k = 1.91 x 10-11 exp(215/T) cm³ molecule-1 s-1 | 227 - 339 | [3][4] |

| Reactions with Nitrogen Oxides | |||

| NO + BrONO₂ → products | k ≈ 3 x 10-19 cm³ molecule-1 s-1 | 298 | [1] |

| BrNO + BrONO₂ → products | k > 1 x 10-16 cm³ molecule-1 s-1 | 298 | [1] |

Heterogeneous Kinetics

Heterogeneous reactions on the surfaces of atmospheric aerosols can significantly impact the bromine budget.

Table 3: Uptake Coefficients for Heterogeneous Reactions of this compound

| Surface | Uptake Coefficient (γ) | Products | Reference |

| NaCl (solid) | 0.31 ± 0.12 | BrCl, Br₂, HCl | [5] |

| KBr (solid) | 0.33 ± 0.12 | Br₂, HBr | [5] |

| Sulfuric Acid (70-85 wt.%) | Varies with acid concentration | HOBr, HNO₃ | [6] |

Experimental Protocols

A variety of experimental techniques have been employed to determine the thermochemical and kinetic data for this compound.

Synthesis of this compound

For laboratory studies, this compound is typically synthesized in situ due to its instability. A common method involves the reaction of bromine chloride (BrCl) with chlorine nitrate (ClNO₃) at low temperatures.[7] Another reported synthesis is the reaction of silver nitrate with an alcoholic solution of bromine.[7]

Protocol for Synthesis via BrCl and ClNO₃:

-

Chlorine nitrate (ClNO₃) is prepared and purified.

-

Bromine chloride (BrCl) is prepared and purified.

-

The two reactants are mixed in a cooled reaction vessel.

-

The reaction mixture is allowed to react at a controlled low temperature.

-

The product, BrONO₂, is separated from the unreacted starting materials and byproducts by fractional distillation at low temperatures.

Laser Flash Photolysis - Resonance Fluorescence

This technique is widely used to study the kinetics of gas-phase reactions involving radicals.

Experimental Workflow:

-

Precursor Photolysis: A pulsed laser (e.g., excimer laser) is used to photolyze a precursor molecule to generate a specific radical (e.g., Br, Cl, or O atoms).

-

Reaction: The generated radicals then react with BrONO₂ in a temperature-controlled reaction cell.

-

Detection: The concentration of the radical species is monitored over time using resonance fluorescence. A light source (e.g., a microwave discharge lamp) excites the radicals, and the subsequent fluorescence is detected by a photomultiplier tube.

-

Data Analysis: The decay of the radical concentration in the presence of excess BrONO₂ follows pseudo-first-order kinetics, from which the bimolecular rate constant is determined.

Knudsen Flow Reactor

This method is employed to investigate the kinetics of heterogeneous reactions on solid or liquid surfaces.

Experimental Workflow:

-

Sample Preparation: A solid or liquid surface of interest (e.g., NaCl or sulfuric acid) is prepared and placed inside the Knudsen reactor.

-

Gas Introduction: A known flow of BrONO₂ gas is introduced into the reactor at a low pressure, where it collides with the surface.

-

Detection: A mass spectrometer is used to monitor the concentration of BrONO₂ and any reaction products in the gas phase as they effuse from the reactor through a small orifice.

-

Data Analysis: The uptake coefficient (γ), which represents the probability of a gas-phase molecule reacting upon collision with the surface, is calculated from the change in the BrONO₂ signal with and without the reactive surface.

Mandatory Visualizations

Atmospheric Reactions of this compound

Caption: Key atmospheric formation and loss pathways for this compound.

Experimental Workflow for Gas-Phase Kinetic Studies

Caption: A typical experimental workflow for studying the gas-phase kinetics of this compound reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The kinetics of the heterogeneous reaction of BrONO2 with solid alkali halides at ambient temperature. A comparison with the interaction of ClONO2 on NaCl and KBr - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. datapdf.com [datapdf.com]

- 6. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 7. scielo.br [scielo.br]

The Discovery and Atmospheric Significance of Bromine Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine nitrate (B79036) (BrONO3) is a halogen nitrate that plays a crucial, multifaceted role in the chemistry of the Earth's atmosphere, particularly in the stratosphere. Initially synthesized and studied in laboratory settings, its significance in atmospheric science was solidified with its first direct detection in the stratosphere. This technical guide provides an in-depth exploration of the discovery, history, and scientific understanding of bromine nitrate's role in atmospheric processes, with a focus on its impact on stratospheric ozone.

Discovery and Historical Context

The story of this compound in atmospheric science is intrinsically linked to the broader investigation of halogen-catalyzed ozone depletion. Following the discovery of the ozone-depleting potential of chlorine compounds, scientific attention turned to other halogens, such as bromine. Theoretical models in the 1970s suggested that bromine could be an even more efficient catalyst for ozone destruction than chlorine.

The first definitive measurement of this compound in the stratosphere was achieved by scientists at the Karlsruhe Institute of Technology (KIT).[1] This landmark detection was made using the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) instrument aboard the European environmental satellite Envisat.[1] The instrument identified the unique spectral fingerprint of BrONO3 in highly resolved infrared spectra.[1] This discovery confirmed the presence of a significant bromine reservoir in the stratosphere, a critical step in validating and refining atmospheric chemistry models.

Physicochemical Properties

This compound is an unstable, yellow liquid at temperatures below 0°C.[2] Its high reactivity and potential for explosion make it challenging to handle and synthesize in laboratory settings.[2]

| Property | Value | Reference |

| Chemical Formula | BrNO3 | [2] |

| Molar Mass | 141.91 g/mol | [2] |

| Appearance | Yellow liquid | [2] |

| Melting Point | -42 °C (231 K) | [2] |

| Boiling Point | Decomposes above 0 °C | [2] |

| Solubility | Soluble in trichlorofluoromethane (B166822) and carbon tetrachloride | [2] |

Atmospheric Chemistry of this compound

In the stratosphere, BrONO3 acts as a temporary reservoir for reactive bromine species (Br and BrO), thereby modulating their direct impact on ozone. Its formation and destruction pathways are central to understanding the overall bromine budget and its effect on stratospheric chemistry.

Formation and Loss Pathways

The primary formation route for this compound in the stratosphere is the three-body reaction of bromine monoxide (BrO) with nitrogen dioxide (NO2):

BrO + NO2 + M → BrONO3 + M

Where 'M' is a third body, typically N2 or O2, which stabilizes the newly formed BrONO3 molecule.

The primary loss processes for BrONO3 in the stratosphere are photolysis (dissociation by sunlight) and, to a lesser extent, reaction with atomic oxygen.

Photolysis: BrONO3 + hν → Products (e.g., Br + NO3, BrO + NO2)

Reaction with Atomic Oxygen: BrONO3 + O(3P) → Products

The photolysis of BrONO3 is significantly faster than that of its chlorine analog, chlorine nitrate (ClONO2), making the release of reactive bromine from its reservoir state a more rapid process.

Quantitative Kinetic Data

The rates of the reactions involving BrONO3 are crucial for accurately modeling its atmospheric behavior. The following tables summarize key kinetic parameters.

Table 1: Rate Constants for Key Reactions

| Reaction | Rate Constant (k) | Temperature (K) | Reference |

| Br + BrONO2 → Br2 + NO3 | (6.7 ± 0.7) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 | [1] |

| Cl + BrONO2 → ClBr + NO3 | (1.27 ± 0.16) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 298 | [1] |

Table 2: Photolysis Quantum Yields for BrONO3

| Wavelength (nm) | Φ(Br) | Φ(O) | Φ(BrO) | Φ(NO3) | Reference |

| 248 | 0.35 ± 0.08 | 0.66 ± 0.15 | - | 0.28 ± 0.09 | [1][3] |

| 266 | 0.65 ± 0.14 | 0.18 ± 0.04 | 0.37 ± 0.12 | - | [3] |

| 308 | >0.62 ± 0.11 | <0.13 ± 0.03 | - | 1.01 ± 0.35 | [1][3] |

| 352.5 | - | - | - | 0.92 ± 0.43 | [1] |

| 355 | 0.77 ± 0.19 | <0.02 | 0.23 ± 0.08 | - | [3] |

Spectroscopic Data

The detection and quantification of BrONO3 in the atmosphere and in laboratory studies rely on its characteristic absorption of electromagnetic radiation.

Table 3: UV-Visible Absorption Cross-Sections of BrONO3

| Wavelength (nm) | Cross-section at 298 K (10⁻²⁰ cm² molecule⁻¹) | Cross-section at 230 K (10⁻²⁰ cm² molecule⁻¹) | Reference |

| 228 | 270 | - | [4] |

| 316 | 41 | - | [4] |

| 208-500 | Wavelength dependent | Wavelength dependent | [5] |

Experimental Methodologies

The study of this compound's atmospheric chemistry involves a combination of laboratory experiments, field measurements, and atmospheric modeling.

Laboratory Synthesis and Characterization

Synthesis: this compound can be synthesized in the laboratory through several methods, a common one being the reaction of bromine chloride (BrCl) with chlorine nitrate (ClNO3) at low temperatures.[2]

BrCl + ClNO3 → BrONO3 + Cl2

Experimental Protocol for Synthesis (General Overview):

-

Reactants (BrCl and ClNO3) are typically handled in a vacuum line to ensure purity and safety.

-

The reaction is carried out at low temperatures (e.g., in a cold bath) to stabilize the BrONO3 product.

-

Purification is achieved through fractional distillation to remove unreacted starting materials and byproducts.

Spectroscopic Analysis:

-

UV-Visible Spectroscopy: A UV-visible absorption spectrometer is used to measure the absorption cross-sections of BrONO3.[5] A known concentration of BrONO3 in a temperature-controlled absorption cell is exposed to a light source, and the attenuation of the light is measured at different wavelengths.

-

Infrared Spectroscopy: Fourier Transform Infrared (FTIR) spectrometers are used to obtain the infrared absorption spectrum of BrONO3, which is essential for its detection in the atmosphere.

Atmospheric Detection: The MIPAS Instrument

The Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) was a key instrument on the Envisat satellite for detecting a wide range of atmospheric trace gases.[1]

Measurement Principle: Limb Emission Sounding MIPAS observed the Earth's limb (the atmosphere at the edge of the planet) and measured the infrared radiation emitted by different atmospheric layers. By analyzing the unique spectral signatures of molecules in this radiation, scientists can determine the concentration and vertical distribution of various trace gases, including BrONO3.

Heterogeneous Chemistry

In addition to gas-phase reactions, the heterogeneous chemistry of BrONO3 on the surfaces of atmospheric aerosols plays a significant role, particularly in the lower stratosphere and the marine boundary layer. Reactions on sulfate (B86663) aerosols and polar stratospheric clouds can lead to the activation of bromine and contribute to ozone loss.[6] For instance, the hydrolysis of BrONO3 on sulfate aerosols can release reactive bromine.

Conclusion

The discovery and subsequent study of this compound have been pivotal in advancing our understanding of stratospheric ozone chemistry. As a key reservoir species, BrONO3 modulates the abundance of catalytically active bromine. The ongoing research into its reaction kinetics, photochemistry, and heterogeneous interactions remains crucial for the accurate prediction of future changes in the stratospheric ozone layer, especially in the context of a changing climate and evolving atmospheric composition. The quantitative data and experimental methodologies outlined in this guide provide a foundation for further research in this critical area of atmospheric science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. impacts.ucar.edu [impacts.ucar.edu]

- 5. UV‐visible absorption cross sections of this compound determined by photolysis of BrONO 2 /Br 2 mixtures | Zendy [zendy.io]

- 6. researchgate.net [researchgate.net]

Role of bromine nitrate in stratospheric ozone depletion cycles

An In-depth Technical Guide on the Core Role of Bromine Nitrate (B79036) in Stratospheric Ozone Depletion Cycles

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromine nitrate (BrONO2) is a pivotal, albeit transient, molecule in the complex chemical machinery driving stratospheric ozone depletion. While present in minute concentrations, its chemistry significantly amplifies the ozone-destroying potential of bromine, a halogen far more potent than chlorine on a per-atom basis.[1] This guide elucidates the core mechanisms of BrONO2's involvement, detailing its formation, its multiple degradation pathways, and its critical role as a reservoir that modulates the availability of reactive bromine. Through synergistic cycles, particularly its coupling with chlorine chemistry, BrONO2 is central to the processes that create and sustain the Antarctic ozone hole.[2][3] Understanding its lifecycle is therefore paramount for the accurate modeling and prediction of stratospheric ozone recovery.

The Stratospheric Chemistry of this compound

BrONO2's role in the stratosphere is defined by a dynamic equilibrium between its formation, which sequesters reactive species, and its destruction, which releases them. This balance is heavily influenced by sunlight, temperature, and the presence of stratospheric aerosols.

Formation of this compound

The primary pathway for BrONO2 formation is the termolecular reaction between bromine monoxide (BrO) and nitrogen dioxide (NO2), with a third body (M), typically N2 or O2, stabilizing the newly formed molecule.[4]

BrO + NO2 + M → BrONO2 + M [4]

This reaction effectively removes two radical species, BrO and NO2, from the atmosphere, converting them into a less reactive reservoir species.[5][6] This sequestration is the dominant process at night and in low-sunlight conditions, such as during the polar winter.

Loss and Degradation Pathways

The breakdown of BrONO2 is critical as it liberates the highly reactive bromine species that drive ozone depletion. The efficiency and speed of these loss processes are what make bromine a more effective ozone-depleting agent than chlorine.[7][8]

-

Photolysis (Daytime Loss): The principal daytime loss mechanism for BrONO2 is photolysis by solar ultraviolet radiation.[4] This process is approximately twenty times faster than the photolysis of its chlorine analogue, chlorine nitrate (ClONO2), ensuring that reactive bromine is rapidly regenerated in the presence of sunlight.[8][9] Photolysis proceeds via two main channels:

-

Reaction with Atomic Oxygen (Daytime Loss): BrONO2 can also be destroyed through reaction with atomic oxygen (O(3P)), which is present during the day. This reaction regenerates the BrO radical.[4][10]

-

BrONO2 + O(3P) → BrO + NO3 [4]

-

-

Heterogeneous Reactions (Polar Winter/Spring): On the surfaces of polar stratospheric clouds (PSCs) and sulfate (B86663) aerosols, BrONO2 undergoes rapid heterogeneous reactions.[3][11] These reactions are crucial for converting bromine from its reservoir form to highly reactive species, especially in the cold, dark conditions of the polar vortex.[2]

The products of these heterogeneous reactions, hypobromous acid (HOBr) and bromine chloride (BrCl), are themselves readily photolyzed by returning sunlight in the spring, releasing atomic bromine and chlorine and initiating rapid ozone loss.[3]

BrONO2 in Catalytic Ozone Depletion Cycles

BrONO2's significance lies in its modulation of catalytic cycles that destroy ozone. It acts as a temporary "brake" on ozone depletion by sequestering BrO, but its subsequent breakdown provides the fuel for some of the most efficient ozone-destroying reactions.

Reservoir and Null Cycle Dynamics

The formation of BrONO2 and its subsequent photolysis back to BrO + NO2 can constitute a null cycle , where there is no net destruction of ozone.[12] However, this cycle is easily broken. When BrONO2 is photolyzed to Br + NO3 or undergoes heterogeneous reactions, it initiates pathways that lead to net ozone loss.[13]

The Synergistic BrO + ClO Cycle

One of the most critical roles of bromine chemistry in the stratosphere is its synergistic interaction with chlorine.[3][14] The breakdown of BrONO2 releases BrO, which can react with chlorine monoxide (ClO). This reaction is a cornerstone of ozone depletion in the Antarctic, responsible for a significant fraction of ozone loss.[3][15]

Catalytic Cycle 3: BrO-ClO Coupling

-

BrO + ClO → Br + Cl + O2

-

Br + O3 → BrO + O2

-

Cl + O3 → ClO + O2 Net Reaction: 2O3 → 3O2

This cycle is highly efficient in the polar spring when heterogeneous reactions on PSCs (involving both BrONO2 and chlorine reservoirs like ClONO2 and HCl) lead to elevated concentrations of ClO and BrO.[3]

Quantitative Data

The following tables summarize key quantitative data related to the atmospheric chemistry of this compound.

Table 1: Key Gas-Phase Reactions and Rate Coefficients

| Reaction | Rate Coefficient (k) | Temperature Dependence | Notes |

|---|---|---|---|

| Formation | |||

| BrO + NO2 + M → BrONO2 + M | Varies with pressure and temperature | Negative | The primary formation pathway.[4] |

| Loss Reactions | |||

| BrONO2 + hν → Products | J-value dependent on actinic flux, cross-sections, and quantum yields | - | Main daytime loss; ~20x faster than for ClONO2.[8][9] |

| BrONO2 + O(3P) → BrO + NO3 | k = 1.91 x 10⁻¹¹ exp(215/T) cm³ molecule⁻¹ s⁻¹ | Negative | An important loss process above ~25 km.[10] |

| BrONO2 + Br → Br2 + NO3 | k = 1.78 x 10⁻¹¹ exp(365/T) cm³ molecule⁻¹ s⁻¹ | Negative | Contributes to BrOx partitioning.[10] |

| BrONO2 + Cl → BrCl + NO3 | k = 6.28 x 10⁻¹¹ exp(215/T) cm³ molecule⁻¹ s⁻¹ | Negative | Links bromine and chlorine chemistry.[10] |

Table 2: Key Heterogeneous Reactions on PSCs/Aerosols

| Reaction | Uptake Coefficient (γ) | Surface Type | Products | Significance |

|---|---|---|---|---|

| BrONO2 + H2O → HOBr + HNO3 | > 0.1 | Sulfate Aerosols, PSCs | HOBr, HNO3 | Activates bromine, sequesters nitrogen.[4][16] |

| BrONO2 + HCl → BrCl + HNO3 | > 0.1 | Sulfate Aerosols, PSCs | BrCl, HNO3 | Activates both bromine and chlorine.[4] |

Table 3: Atmospheric Properties and Abundances

| Parameter | Value | Altitude/Region | Reference |

|---|---|---|---|

| Volume Mixing Ratio | Up to 25 pptv (night) | Stratosphere | [7][17] |

| < 10 pptv (day) | Stratosphere | [7] | |

| Total Stratospheric Bromine (Bry) | ~21.2 ± 1.4 pptv | Mid-latitudes | [4] |

| Photolysis Lifetime | ~1 hour | Mid-latitude, 20 km, noon | [8] (Qualitative comparison) |

| Ozone Depletion Potential (ODP) of Brominated Substances | 5 - 15 (Typical Range) | - |[18] |

Experimental Protocols

Our understanding of BrONO2 chemistry is built upon a combination of satellite-based remote sensing and laboratory kinetic studies.

Remote Sensing of BrONO2: The MIPAS Instrument

The first direct measurements of stratospheric BrONO2 were achieved using the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) on the Envisat satellite.[7][19]

-

Methodology: MIPAS is an infrared spectrometer that measures thermal emissions from the Earth's atmospheric limb. As the satellite orbits, it scans the atmosphere at different tangent altitudes, collecting high-resolution infrared spectra.

-

Detection: BrONO2 has a weak but distinct spectral signature in the mid-infrared region. Detecting this signal requires averaging a large number of spectra to improve the signal-to-noise ratio.

-

Data Retrieval: Vertical profiles of BrONO2 volume mixing ratios are derived from these spectra using a complex inversion algorithm. The process involves:

-

Collecting raw interferograms from the satellite.

-

Transforming them into calibrated, geolocated spectra.

-

Using a forward model to simulate spectra based on an initial guess of the atmospheric state (temperature, pressure, and gas concentrations).

-

Comparing the simulated spectrum to the measured spectrum.

-

Iteratively adjusting the atmospheric state variables, including the BrONO2 profile, until the simulated and measured spectra match within a specified tolerance. This "retrieval" process yields the vertical distribution of the gas.[4]

-

Laboratory Kinetics: Laser Flash Photolysis-Resonance Fluorescence (LFP-RF)

The rate coefficients for gas-phase reactions involving BrONO2 are determined in the laboratory using techniques such as LFP-RF.[10]

-

Methodology: This is a pump-probe technique used to study the kinetics of radical reactions.

-

Reactant Generation (Pump): A precursor molecule is photolyzed by a powerful, pulsed laser flash (the "pump" beam) to create a specific radical reactant (e.g., O(3P), Cl, or Br atoms).

-

Reaction: The newly formed radicals are allowed to react with a known concentration of BrONO2 in a temperature- and pressure-controlled reaction cell.

-

Detection (Probe): The concentration of the radical species is monitored over time using resonance fluorescence. A light source (e.g., a resonance lamp) emits radiation at a wavelength that the radical specifically absorbs and then re-emits (fluoresces). The intensity of this fluorescence is proportional to the radical's concentration.

-

Kinetic Analysis: By measuring the decay rate of the fluorescence signal in the presence of BrONO2, a pseudo-first-order rate constant is determined. By varying the concentration of BrONO2, the second-order rate coefficient for the reaction can be calculated.[10]

-

Visualizations of Key Pathways

The following diagrams illustrate the central chemical pathways involving this compound.

Caption: Formation and loss pathways of stratospheric this compound (BrONO2).

Caption: The synergistic BrO-ClO catalytic cycle for ozone destruction.

Caption: Experimental workflow for MIPAS satellite data retrieval of BrONO2.

References

- 1. Ozone depletion - Wikipedia [en.wikipedia.org]

- 2. uk-air.defra.gov.uk [uk-air.defra.gov.uk]

- 3. researchgate.net [researchgate.net]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. csl.noaa.gov [csl.noaa.gov]

- 6. csl.noaa.gov [csl.noaa.gov]

- 7. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2009 - First Measurement of this compound in the Stratosphere [kit.edu]

- 8. datapdf.com [datapdf.com]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. personal.ems.psu.edu [personal.ems.psu.edu]

- 12. Null cycle - Wikipedia [en.wikipedia.org]

- 13. Null cycle | 20 Publications | 294 Citations | Top Authors | Related Topics [scispace.com]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

- 15. theozonehole.org [theozonehole.org]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ozone depletion potential - Wikipedia [en.wikipedia.org]

- 19. ESA - European satellites provide new insight into ozone-depleting chemical species [esa.int]

Fundamental reactions of bromine nitrate in the troposphere

An In-depth Technical Guide on the Fundamental Reactions of Bromine Nitrate (B79036) in the Troposphere

Introduction

Bromine nitrate (BrONO₂) is a crucial reservoir species in tropospheric chemistry, temporarily sequestering reactive bromine (Br) and nitrogen oxides (NOₓ), which are key players in catalytic ozone destruction cycles.[1][2] The formation, transport, and subsequent loss of BrONO₂ significantly influence the oxidizing capacity of the troposphere and the budgets of ozone and other trace gases.[3][4] This guide provides a detailed examination of the core gas-phase and heterogeneous reactions of BrONO₂, presenting quantitative kinetic data, outlining experimental methodologies used for their determination, and visualizing the key chemical pathways and experimental workflows.

Core Tropospheric Reactions of this compound

The chemistry of BrONO₂ in the troposphere is governed by a balance between its formation, photolytic and thermal decomposition, and removal through heterogeneous processes on aerosol and cloud surfaces.

Gas-Phase Formation

The primary formation pathway for BrONO₂ is the termolecular recombination reaction of bromine monoxide (BrO) and nitrogen dioxide (NO₂).[5][6]

Reaction: BrO + NO₂ + M → BrONO₂ + M

This reaction is critical as it links the reactive bromine and nitrogen cycles. The efficiency of this reaction is dependent on temperature and the pressure of the third body (M), typically N₂ or O₂ in the atmosphere.

Table 1: Formation Rate Coefficient Data for BrO + NO₂ + M → BrONO₂ + M

| Parameter | Value | Conditions | Reference |

| Low-pressure limit (k₀) | Varies with T and M | Modeled using master equation/RRKM methods | [7] |

| High-pressure limit (k∞) | Varies with T | Modeled using master equation/RRKM methods | [7] |

| Heat of Formation (ΔHf°(298 K)) for BrONO₂ | 10.1 ± 2.0 kcal/mol | Derived from thermal decomposition studies | [8][9] |

| Bond Dissociation Energy (D₂₉₈(BrO-NO₂)) | 28.2 ± 1.5 kcal/mol (118 kJ mol⁻¹) | Derived from thermal decomposition studies | [7][8][9] |

Gas-Phase Loss Reactions

Once formed, BrONO₂ can be removed from the gas phase through several processes, primarily photolysis, thermal decomposition, and reaction with atomic oxygen.

During the daytime, the most significant gas-phase loss process for BrONO₂ is photolysis, which proceeds via two main channels.[5]

Reactions:

-

BrONO₂ + hν → Br + NO₃

-

BrONO₂ + hν → BrO + NO₂

The branching ratio between these product channels is wavelength-dependent, with the formation of Br + NO₃ being dominant at wavelengths most relevant to the lower stratosphere and troposphere (>300 nm).[5]

Table 2: Photolysis Data for BrONO₂

| Parameter | Value | Wavelength/Conditions | Reference |

| Quantum Yield (Br + NO₃) | ~0.85 | > 300 nm | [5] |

| Quantum Yield (BrO + NO₂) | ~0.15 | > 300 nm | [5] |

| Uncertainty Factor (2σ) in Cross Sections | 1.2 (wavelength-independent) | Recent evaluations | [5][6] |

BrONO₂ can decompose back to its precursors, a reaction that becomes more significant at higher temperatures.

Reaction: BrONO₂ + M → BrO + NO₂ + M

Table 3: Kinetic Data for Thermal Decomposition of BrONO₂

| Parameter | Value | Temperature/Pressure Range | Reference |

| Rate Coefficients (k) | Tabulated values available | 320 - 340 K; 100 - 1000 Torr | [8][9][10] |

| Equilibrium Constant (KP) | 5.44 × 10⁻⁹ exp(14192/T) atm⁻¹ | Combined with reverse reaction data | [8][9] |

BrONO₂ can also react with other radical species, though these pathways are generally considered minor loss processes in the troposphere compared to photolysis and heterogeneous uptake.

Table 4: Kinetic Data for Minor Gas-Phase Reactions of BrONO₂

| Reaction | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Notes | Reference |

| Br + BrONO₂ → Products | (4.9 ± 1.5) × 10⁻¹¹ | Determined relative to Br + CH₃CHO | [8][9] |

| BrONO₂ + O(³P) → BrO + NO₃ | Varies with T; 1σ uncertainty factor of 1.25-1.3 | Occurs only in sunlit conditions | [5][6] |

| NO + BrONO₂ → Products | ~3 × 10⁻¹⁹ | Approximate value | [9] |

Heterogeneous Reactions

Heterogeneous reactions on the surfaces of aerosols and cloud droplets are a dominant loss pathway for BrONO₂ in the troposphere, converting it into more reactive bromine species and nitric acid.[3][4]

The hydrolysis of BrONO₂ on aqueous surfaces is a highly efficient process that produces hypobromous acid (HOBr) and nitric acid (HNO₃).[3][5][11]

Reaction: BrONO₂ (g) + H₂O (aq) → HOBr (aq) + HNO₃ (aq)

This reaction is critical because it converts a reservoir species back into HOBr, which can be readily photolyzed to release reactive Br atoms, thereby influencing ozone chemistry.[3][4]

On surfaces containing halide ions, such as sea-salt aerosols, BrONO₂ can undergo reactions that release molecular halogens.

Reactions:

-

On NaCl surfaces: BrONO₂ (g) + NaCl (s) → BrCl (g) + NaNO₃ (s)[11][12]

-

On NaBr surfaces: BrONO₂ (g) + NaBr (s) → Br₂ (g) + NaNO₃ (s)[11][12]

These reactions contribute to the "bromine explosion" mechanism, which can lead to rapid ozone depletion events, particularly in the polar boundary layer.[13]

Table 5: Heterogeneous Uptake Coefficients (γ) for BrONO₂

| Surface/Reactant | Uptake Coefficient (γ) / Mass Accommodation (α) | Conditions | Reference |

| Sulfuric Acid Aerosol (≥ 70 wt%) | γ ≈ 0.8 | - | [11] |

| Aqueous NaBr Droplets | α = 0.063 ± 0.021 | T = 273-285 K | [11][14] |

| Solid NaCl Substrate | γ₀ = 0.31 ± 0.12 (initial) | Ambient Temperature | [11][12][15] |

| Solid KBr Substrate | γ₀ = 0.33 ± 0.12 (initial) | Ambient Temperature | [11][12][15] |

Reaction Pathways and Experimental Workflows

The study of BrONO₂ reactions requires sophisticated experimental techniques and a clear understanding of its central role in tropospheric chemical cycles.

Caption: Central role of BrONO₂ in the tropospheric bromine cycle.

Experimental Protocols

The kinetic and mechanistic data presented in this guide are derived from a range of laboratory techniques designed to isolate and study specific chemical reactions under controlled conditions.

Flow Tube and Flash Photolysis Methods: The study of gas-phase reactions, such as the thermal decomposition of BrONO₂ or its reaction with other species, often employs flow tube reactors coupled with sensitive detection methods.[16] In a typical setup, reactants are mixed in a temperature- and pressure-controlled tube. For photolysis studies, a laser or flash lamp initiates the reaction, and the subsequent decay of reactants or the formation of products is monitored over time using techniques like Chemical Ionization Mass Spectrometry (CIMS) or optical absorption spectroscopy (e.g., DOAS).[16][17] The method of initial rates, where initial concentrations are varied to determine reaction orders, is also a common approach.[18][19][20]

Caption: Generalized workflow for gas-phase kinetics experiments.

Knudsen Flow Reactor and Droplet Train Techniques: To measure the efficiency of heterogeneous reactions, specialized apparatuses are used. The Knudsen flow reactor is employed to study reactions on solid or liquid surfaces under low-pressure conditions, allowing for the determination of uptake coefficients.[12][15] For reactions on aqueous surfaces mimicking atmospheric aerosols, the droplet train technique is utilized.[14][21] In this method, a stream of uniform droplets is exposed to the gas-phase reactant (BrONO₂) for a controlled period. The change in the gas-phase concentration or the analysis of the droplet composition via mass spectrometry allows for the calculation of the mass accommodation and uptake coefficients.[14][21]

Caption: Generalized workflow for heterogeneous kinetics experiments.

Conclusion

The reactions of this compound are fundamental to understanding the chemistry of the troposphere. As a key reservoir, its formation and loss pathways directly modulate the concentrations of catalytically active bromine and nitrogen species that control ozone levels. The gas-phase kinetics, particularly photolysis, dictate its lifetime in sunlight, while heterogeneous hydrolysis on aerosols and clouds represents a major sink and a pathway for recycling reactive bromine. The quantitative data and experimental methodologies detailed in this guide are essential inputs for chemical transport models that aim to predict air quality and the atmospheric response to changing emissions and climate.[3][22] Future research will continue to refine our understanding of these reactions under the diverse conditions found throughout the troposphere.

References

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. meetings.copernicus.org [meetings.copernicus.org]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. Evaluation of data for atmospheric models: master equation/RRKM calculations on the combination reaction, BrO + NO2 --> BrONO2, a conundrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The kinetics of the heterogeneous reaction of BrONO2 with solid alkali halides at ambient temperature. A comparison with the interaction of ClONO2 on NaCl and KBr - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Tropospheric ozone depletion events - Wikipedia [en.wikipedia.org]

- 14. acp.copernicus.org [acp.copernicus.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scholars.unh.edu [scholars.unh.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Consider the gas-phase reaction between nitric oxide and - Brown 14th Edition Ch 14 Problem 37b [pearson.com]

- 20. chem.tamu.edu [chem.tamu.edu]

- 21. acp.copernicus.org [acp.copernicus.org]

- 22. ACP - Tropospheric bromine chemistry: implications for present and pre-industrial ozone and mercury [acp.copernicus.org]

An In-depth Technical Guide to the Electronic Structure Analysis of Bromine Nitrate (BrONO₂) using Photoelectron Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the electronic structure of bromine nitrate (B79036) (BrONO₂) as determined by gas-phase Helium I (He I) photoelectron spectroscopy. It integrates experimental data with computational analysis to offer a comprehensive understanding of the molecule's molecular orbitals.

Introduction

Bromine nitrate (BrONO₂) is a molecule of significant interest, particularly in atmospheric chemistry, where it acts as a temporary reservoir species for bromine and nitrogen oxides, playing a role in stratospheric ozone depletion cycles.[1] Understanding its electronic structure is crucial for predicting its photochemical behavior and reactivity. Photoelectron spectroscopy (PES) is a powerful technique that directly probes the energy levels of molecular orbitals by measuring the kinetic energy of electrons ejected upon photoionization.[2] This guide details the analysis of the He I photoelectron spectrum of BrONO₂, presenting the experimental findings, the underlying methodology, and the interpretation of the data through computational chemistry.

Experimental and Computational Protocols

Photoelectron Spectroscopy Experimental Protocol

The primary experimental data for BrONO₂ is derived from gas-phase He I photoelectron spectroscopy.[3] While the specific instrumental parameters from the original study are not fully detailed, a general protocol for such an experiment is as follows:

-

Sample Preparation: Gaseous BrONO₂ is synthesized and introduced into a high-vacuum chamber. Due to the instability of such species, synthesis often occurs in situ or immediately prior to the experiment, with the product being passed directly into the spectrometer.

-

Ionization Source: A high-intensity Helium I (He I) discharge lamp is used to generate monochromatic ultraviolet radiation (hν = 21.22 eV). This photon beam is directed into the ionization chamber.

-

Photoionization: The He I photons interact with the gaseous BrONO₂ molecules, causing the ejection of valence electrons. The fundamental energy conservation principle in this process is given by the equation: KE = hν - IE where KE is the kinetic energy of the ejected photoelectron, hν is the photon energy, and IE is the ionization energy of the molecular orbital from which the electron was removed.[4]

-

Electron Energy Analysis: The ejected photoelectrons are passed through an electron energy analyzer (e.g., a hemispherical or cylindrical mirror analyzer). The analyzer separates the electrons based on their kinetic energy by applying an electrostatic field.

-

Detection and Spectrum Generation: An electron detector (such as a channel electron multiplier) counts the number of electrons at each kinetic energy. This data is then processed to generate a photoelectron spectrum, which plots the number of detected electrons (intensity) against their ionization energy.

Diagram 1: Experimental workflow for He I photoelectron spectroscopy of BrONO₂.

Computational Protocol

To aid in the assignment of the experimental photoelectron spectrum, ab initio self-consistent field (SCF) molecular orbital (MO) calculations are employed.[1] The study referenced utilized the Gaussian 86 321G basis set.[1][3]

-

Geometry Optimization: The molecular geometry of BrONO₂ is optimized to find its most stable conformation (Cs symmetry).[1]

-

Orbital Energy Calculation: Using the optimized geometry, the energies of the molecular orbitals are calculated.

-

Ionization Energy Estimation: Koopmans' theorem is applied, which approximates the vertical ionization energy of an orbital as the negative of its calculated SCF orbital energy (-ε).[1]

-

Correlation: The calculated ionization energies are then correlated with the experimentally observed bands in the photoelectron spectrum, considering factors like orbital character (bonding, non-bonding, anti-bonding), atomic contributions, and predicted vibrational structure.

Results: The Photoelectron Spectrum of BrONO₂

The He I photoelectron spectrum of BrONO₂ exhibits distinct bands in the low ionization potential region (<14.00 eV) and very broad, low-intensity bands at higher energies (>14.00 eV).[3] The lower energy region shows sharp peaks and fine vibrational structures, which are crucial for detailed electronic assignment.[3]

Quantitative Data Summary

The experimental ionization energies, their corresponding molecular orbital assignments, and observed vibrational spacings are summarized below.

| Ionization Energy (eV) | MO Assignment | Dominant Orbital Character / Atomic Group | Vibrational Spacing (cm⁻¹) |

| 10.60 | 8a'' (HOMO) | Br lone pair (π character), spin-orbit component (²Π₃/₂) | 400 ± 60 |

| 10.91 | 8a'' (HOMO) | Br lone pair (π character), spin-orbit component (²Π₁/₂) | 400 ± 60 |

| 11.25 | 23a' | Strong antibonding, Br-O group | None observed |

| 11.78 | 7a'' | π bond, -NO₂ group | None observed |

| ~12.50 (band center) | 22a', 21a' | σ bonds, -NO₂ group | 1050 ± 60, 1130 ± 60 |

| 13.12 (band center) | 6a'' | Weak π bond, -BrO group | 670 ± 60 |

| >14.00 | Multiple MOs | Bonding orbitals | Broad, unresolved |

Table 1: Experimental ionization energies and spectral assignments for BrONO₂ from its He I photoelectron spectrum.[1][3][5]

Comparison with Ab Initio Calculations

The experimental assignments are strongly supported by ab initio calculations. The calculated energies provide a theoretical framework that aligns with the observed spectrum.[1]

| Molecular Orbital | Experimental IP (eV) | Calculated IP (-ε, eV) |

| 8a'' | 10.60, 10.91 | (Value not in snippets) |

| 23a' | 11.25 | (Value not in snippets) |

| 7a'' | 11.78 | (Value not in snippets) |

| 22a' | ~12.50 | (Value not in snippets) |

| 21a' | ~12.50 | (Value not in snippets) |

| 6a'' | 13.12 | (Value not in snippets) |

Table 2: Comparison of experimental and ab initio calculated ionization potentials for BrONO₂. The original study provides these calculated values, confirming the assignments.[1]

Discussion and Interpretation of Electronic Structure

The assignment of the photoelectron spectrum relies on a logical combination of experimental evidence and theoretical calculations.

Diagram 2: Logical relationship for the assignment of photoelectron spectral bands.

-

The HOMO and Spin-Orbit Splitting: The first two sharp peaks at 10.60 eV and 10.91 eV are assigned to the ionization of the Highest Occupied Molecular Orbital (HOMO), the 8a''.[3] This orbital is primarily a non-bonding lone pair on the bromine atom.[3] The energy separation of 0.31 eV is characteristic of the spin-orbit coupling in the resulting ion, which splits the state into ²Π₃/₂ and ²Π₁/₂ components.[1][3] The presence of a 400 cm⁻¹ vibrational progression on these peaks further supports this assignment, resembling that of alkyl bromides.[3]

-

Antibonding and π Orbitals (11-12 eV): The bands at 11.25 eV and 11.78 eV, which lack vibrational structure, are attributed to the ionization of electrons from stronger antibonding or bonding orbitals.[3] The 11.25 eV band corresponds to the 23a' orbital, an antibonding orbital with significant contribution from the Br-O group.[3] The sharper band at 11.78 eV is assigned to the 7a'' orbital, a π bond predominantly located on the -NO₂ group.[1]

-

The -NO₂ and -BrO Group Orbitals (12-14 eV): The broader band centered near 12.50 eV displays vibrational spacings of 1050 cm⁻¹ and 1130 cm⁻¹, which are characteristic of vibrations within the -NO₂ group. This band is therefore assigned to the ionization of the 22a' and 21a' orbitals, which are primarily associated with σ bonds in the nitrate moiety.[3][5] The band at 13.12 eV, with a vibrational spacing of 670 cm⁻¹, is assigned to the 6a'' orbital, a weak π bond involving the -BrO group.[3][5]

-

High Energy Bonding Orbitals: The broad, overlapping bands above 14.00 eV correspond to the ionization of the deeper, more strongly bonding molecular orbitals.[1] The removal of electrons from these orbitals leads to significant changes in molecular geometry, resulting in broad and featureless bands.

Conclusion

The He I photoelectron spectrum of BrONO₂, in conjunction with ab initio molecular orbital calculations, provides a detailed map of its valence electronic structure. The analysis reveals a clear distinction between the non-bonding lone pair orbitals of the bromine atom, the π and σ orbitals of the -NO₂ group, and the orbitals associated with the Br-O linkage. The precise ionization energies and the observation of spin-orbit splitting and vibrational fine structures offer critical data for benchmarking theoretical models and for understanding the photochemistry and atmospheric reactivity of this compound.

References

A Technical Guide to the Ultraviolet and Infrared Absorption Spectra of Bromine Nitrate

Executive Summary

Bromine nitrate (B79036) (BrONO₂) is a significant inorganic compound, primarily recognized for its role as a major bromine reservoir in the lower stratosphere.[1] Its chemistry, particularly its photolysis and heterogeneous reactions, is crucial for understanding stratospheric ozone depletion cycles. Spectroscopic analysis in the ultraviolet, visible, and infrared regions is the primary tool for quantifying its atmospheric abundance and studying its reaction kinetics. This guide provides an in-depth overview of the UV-Vis and IR absorption spectra of BrONO₂, presents quantitative data in a structured format, details common experimental protocols, and illustrates key processes using workflow diagrams.

Introduction to Bromine Nitrate (BrONO₂)

Bromine mononitrate is an inorganic compound with the chemical formula BrNO₃, though its molecular structure is more accurately represented as BrONO₂.[2] It exists as an unstable yellow liquid that decomposes at temperatures above 0 °C.[2] In atmospheric science, BrONO₂ is formed through the reaction of bromine monoxide (BrO) with nitrogen dioxide (NO₂) and is primarily destroyed by photolysis and heterogeneous hydrolysis.[1] Accurate spectroscopic data is essential for the remote sensing of BrONO₂ and for the validation of atmospheric chemistry models.

Ultraviolet (UV-Vis) Absorption Spectrum

The electronic absorption spectrum of this compound is a critical parameter for determining its atmospheric photolysis rate. The spectrum is characterized by a broad, continuous absorption band extending from the UV into the visible region.

Spectral Characteristics

The UV spectrum of BrONO₂ has been measured across a range of 200 to 500 nm and exhibits a broad, continuous absorption.[3] The shape of the spectrum features several inflections, which suggest the presence of multiple excited electronic states.[3] The absorption of photons in this region leads to the dissociation of the molecule, initiating catalytic ozone destruction cycles.[1]

Quantitative Data: Absorption Cross-Sections

The absorption cross-section (σ) quantifies the probability of an absorption event occurring. For BrONO₂, these cross-sections are temperature-dependent. The data below is compiled from studies conducted at atmospherically relevant temperatures.

Table 1: Ultraviolet Absorption Cross-Sections (σ) of this compound

| Wavelength (nm) | σ at 298 K (10⁻²⁰ cm²/molecule) | σ at 230 K (10⁻²⁰ cm²/molecule) |

|---|---|---|

| 208 | 43.5 | 45.0 |

| 220 | 28.0 | 29.0 |

| 240 | 11.5 | 11.8 |

| 260 | 6.5 | 6.6 |

| 280 | 5.8 | 5.9 |

| 300 | 4.1 | 4.2 |

| 320 | 2.1 | 2.2 |

| 350 | 0.6 | 0.65 |

| 390 | 0.1 | 0.12 |

Data adapted from published studies. The absorption cross-sections have been determined between 208 and 500 nm at temperatures of 298 K and 230 K.[4][5]

Photochemical Pathways

The absorption of UV-Vis radiation by BrONO₂ leads to its rapid photolysis, especially during daylight hours.[4] The primary dissociation channels are significant sources of reactive bromine and nitrogen species in the stratosphere.

Caption: Simplified Photolysis Pathway of BrONO₂.

Infrared (IR) Absorption Spectrum

Infrared spectroscopy is a powerful technique for the detection and quantification of BrONO₂ through its unique vibrational transitions. Recent advancements in spectroscopic databases have improved the accuracy of atmospheric retrievals using this method.[6]

Spectral Characteristics

The gas-phase infrared spectrum of BrONO₂ displays several distinct absorption bands corresponding to its fundamental vibrational modes. These bands are essential for its remote detection by instruments such as the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS).[6] Studies using reflection-absorption infrared spectroscopy (RAIRS) have also characterized the vibrational modes of BrONO₂ condensed on surfaces like ice films.[1]

Quantitative Data: Vibrational Bands

The positions of the principal infrared absorption bands for gas-phase this compound are summarized below.

Table 2: Principal Infrared Absorption Bands of Gas-Phase this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Relative Intensity |

|---|---|---|

| 722.4 | ν₈ (Main Q branch) | Strong |

| 723.9 | ν₈+ν₉ - ν₉ (Hot band) | Medium |

| 835.8 | Weak band | Weak |

| 111.9 (estimated) | ν₉ band center | - |

Data derived from high-resolution studies of the ν₈ band region.[3] The analysis of the infrared spectrum is complex, but improved spectroscopic databases have enabled more reliable atmospheric measurements.[6]

Experimental Methodologies

The acquisition of high-quality spectroscopic data for an unstable molecule like BrONO₂ requires specialized experimental setups.

Synthesis of this compound

BrONO₂ is highly reactive and cannot be stored for long periods.[2] It is typically synthesized in situ or for immediate use in a laboratory setting. A common method involves the reaction of bromine chloride (BrCl) with chlorine nitrate (ClNO₃) at low temperatures, which yields BrONO₂ and chlorine gas (Cl₂).[2] The resulting product is often a mixture containing precursors and byproducts like Br₂ and BrCl.[1]

UV-Visible Spectroscopy Protocol

Measuring the UV-Vis absorption spectrum of gaseous BrONO₂ typically involves a standard absorption spectroscopy setup. The sample is contained within a gas cell with windows transparent to UV radiation (e.g., quartz).

Caption: Workflow for UV-Vis Absorption Spectroscopy of BrONO₂.

Infrared Spectroscopy Protocol

Fourier Transform Infrared (FTIR) spectroscopy is the standard method for measuring the infrared spectrum. The setup involves an IR source, an interferometer (typically a Michelson interferometer), a sample cell, and a detector.[7] The resulting interferogram is converted into a spectrum via a Fourier transform.

Caption: Workflow for Gas-Phase FTIR Spectroscopy of BrONO₂.

Conclusion

The ultraviolet and infrared absorption spectra of this compound are fundamental to its detection and the understanding of its atmospheric lifecycle. The UV-Vis spectrum, characterized by a broad absorption band, dictates its rapid photolysis and role in halogen-driven ozone loss. The distinct vibrational bands in the infrared spectrum allow for its specific and quantitative measurement in the atmosphere. The data and methodologies presented in this guide provide a foundation for researchers engaged in atmospheric chemistry, remote sensing, and related scientific fields. Continued refinement of spectroscopic databases will further enhance the accuracy of atmospheric models and our understanding of stratospheric chemistry.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. UV‐visible absorption cross sections of this compound determined by photolysis of BrONO 2 /Br 2 mixtures | Zendy [zendy.io]

- 5. researchgate.net [researchgate.net]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

The Atmospheric Duality of Bromine Nitrate: A Technical Guide to its Gas-Phase and Heterogeneous Chemistry

For Researchers, Scientists, and Drug Development Professionals

Bromine nitrate (B79036) (BrONO₂), a significant reservoir species for reactive bromine in the atmosphere, plays a critical dual role in atmospheric chemistry. Its gas-phase and heterogeneous reactions are central to understanding stratospheric and tropospheric ozone depletion, the cycling of halogen and nitrogen compounds, and the overall oxidative capacity of the atmosphere. This in-depth technical guide provides a comprehensive overview of the core chemical processes involving BrONO₂, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways.

Gas-Phase Chemistry of Bromine Nitrate

In the gas phase, this compound's chemistry is primarily dictated by its formation from bromine monoxide (BrO) and nitrogen dioxide (NO₂), and its destruction through photolysis and reaction with other atmospheric species.

Formation and Destruction:

The primary formation route for BrONO₂ is the three-body reaction of BrO with NO₂.[1] This reaction is crucial as it sequesters reactive bromine (BrO) into a less reactive reservoir.

BrO + NO₂ + M → BrONO₂ + M

However, BrONO₂ has a relatively short atmospheric lifetime due to its rapid photolysis, which regenerates the reactive bromine species.[1][2] This photolytic destruction is significantly faster than that of its chlorine analog, ClONO₂, making bromine-catalyzed ozone destruction cycles particularly efficient.[2]

BrONO₂ + hν → Br + NO₃ BrONO₂ + hν → BrO + NO₂

These reactions highlight the role of BrONO₂ as a temporary reservoir that can be readily re-activated by sunlight.

Key Gas-Phase Reactions and Kinetics

The following table summarizes critical gas-phase reactions involving this compound and associated kinetic data.

| Reaction | Rate Constant (k) | Temperature (K) | Reference(s) |

| BrO + NO₂ + M → BrONO₂ + M | Varies with pressure and temperature | Stratospheric | [1] |

| BrONO₂ + hν → Br + NO₃ | J-value dependent on actinic flux | - | [2] |

| BrONO₂ + hν → BrO + NO₂ | J-value dependent on actinic flux | - | [2] |

Heterogeneous Chemistry of this compound

The interactions of this compound with atmospheric aerosols and cloud particles represent a critical pathway for the activation of bromine and subsequent ozone depletion. These heterogeneous reactions convert BrONO₂ into more reactive forms of bromine.

Hydrolysis on Ice and Sulfate (B86663) Aerosols

The hydrolysis of BrONO₂ on ice and sulfate aerosol surfaces is a key process, particularly in the polar stratosphere and the upper troposphere.[3][4] This reaction leads to the formation of hypobromous acid (HOBr) and nitric acid (HNO₃).

BrONO₂(g) + H₂O(s,l) → HOBr(aq) + HNO₃(aq)

The HOBr formed can then be released into the gas phase or react further on the particle surface. For instance, on ice surfaces containing hydrogen halides (like HBr), HOBr can react to produce molecular bromine (Br₂).[3]

HOBr(aq) + HBr(aq) → Br₂(g) + H₂O(l)

This "bromine explosion" mechanism can significantly amplify the amount of reactive bromine in the atmosphere.[5]

Reactions on Sea Salt Aerosols

In the marine boundary layer, BrONO₂ can react with sea salt aerosols, which are rich in chloride and bromide ions. These reactions lead to the formation of interhalogen compounds like bromine chloride (BrCl) and molecular bromine (Br₂).[6][7]

BrONO₂(g) + NaCl(s) → BrCl(g) + NaNO₃(s) BrONO₂(g) + NaBr(s) → Br₂(g) + NaNO₃(s)

These products are readily photolyzed to release reactive halogen atoms, contributing to ozone destruction in the marine boundary layer.[8]

Quantitative Data for Heterogeneous Reactions

The efficiency of heterogeneous reactions is often described by the uptake coefficient (γ), which represents the probability of a gas-phase molecule being taken up by a surface upon collision.

| Surface | Reactant | Products | Uptake Coefficient (γ) | Temperature (K) | Reference(s) |

| Water Ice | BrONO₂ | HOBr, HNO₃ | ~0.3 at 180 K | 180 - 210 | [3] |

| HBr-doped Ice | BrONO₂ | Br₂, HOBr, HNO₃ | Similar to pure ice | 180 - 210 | [3] |

| NaCl (solid) | BrONO₂ | BrCl, Br₂, HCl, HNO₃ | 0.31 ± 0.12 | Ambient | [6][7] |

| KBr (solid) | BrONO₂ | Br₂, HBr, HNO₃ | 0.33 ± 0.12 | Ambient | [6][7] |

| Aqueous NaCl solution | BrONO₂ | BrCl | - | 273 - 285 | [9] |

| Aqueous NaBr solution | BrONO₂ | Br₂ | - | 273 - 285 | [9] |

| Liquid Sulfate Aerosols | BrONO₂ | HOBr, HNO₃ | - | - | [4] |

Experimental Protocols

The study of gas-phase and heterogeneous reactions of this compound relies on sophisticated laboratory techniques designed to simulate atmospheric conditions.

Knudsen Flow Reactor

Application: Used to study heterogeneous reactions on solid and liquid surfaces under low-pressure conditions.

Methodology: A low-pressure flow of the reactant gas (BrONO₂) is introduced into a reactor containing the surface of interest (e.g., ice-coated wall, salt sample). The change in the reactant concentration and the formation of products are monitored by a mass spectrometer at the exit of the reactor. The uptake coefficient is calculated from the observed loss of the reactant gas, taking into account the geometry of the reactor and the surface area of the sample.[3][7] The reactor is often coated with Teflon to minimize wall reactions.[7]

Droplet Train Technique

Application: Employed to investigate the uptake kinetics of gases on aqueous droplets.

Methodology: A continuous stream of monodispersed droplets is generated and passed through a flow tube containing the gas of interest (BrONO₂). The exposure time of the droplets to the gas is precisely controlled. After the interaction, the droplets are collected, and the change in their chemical composition is analyzed, or the change in the gas-phase concentration is measured using a mass spectrometer.[9][10] This technique allows for the determination of mass accommodation and uptake coefficients on liquid surfaces.[9]

Visualizing the Chemistry of this compound

The following diagrams, generated using the DOT language, illustrate the key chemical pathways involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Bromine cycle - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Atmospheric heterogeneous reactions of chlorine and bromine containing molecules : a laboratory study [infoscience.epfl.ch]

- 8. ACP - Effect of sea salt aerosol on tropospheric bromine chemistry [acp.copernicus.org]

- 9. acp.copernicus.org [acp.copernicus.org]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of Halogen Bonding in Bromine Nitrate-Water Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromine nitrate (B79036) (BrONO₂), a significant reservoir species in atmospheric chemistry, plays a crucial role in stratospheric ozone depletion cycles.[1] Its interactions with water are of fundamental importance, governing its atmospheric fate and reactivity. A key, yet often overlooked, aspect of these interactions is the formation of a halogen bond between the bromine atom of BrONO₂ and the oxygen atom of water. This non-covalent interaction, analogous to the more familiar hydrogen bond, acts as a precursor to the hydrolysis of bromine nitrate, a process that liberates reactive bromine and nitrogen species into the atmosphere.[2] This technical guide provides an in-depth analysis of the halogen bonding in the this compound-water system, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the interaction pathways.

The Nature of the Halogen Bond in the BrONO₂-H₂O Complex

The interaction between this compound and water is initiated by the formation of a halogen-bonded complex, H₂O···BrONO₂.[2] In this arrangement, the electrophilic region, or σ-hole, on the bromine atom of BrONO₂ interacts with the nucleophilic lone pair of the oxygen atom in the water molecule.[2] This directional interaction orients the molecules in a specific geometry, facilitating the subsequent hydrolysis reaction.

Quantitative Data Summary

While direct experimental measurement of the isolated 1:1 BrONO₂-H₂O complex is challenging, computational studies and analogies to similar halogen-bonded systems provide valuable quantitative insights into the nature of this interaction. The following table summarizes key computed and estimated parameters for the H₂O···BrONO₂ halogen bond.

| Parameter | Value (Computed/Estimated) | Method | Reference |

| Interaction Geometry | |||

| Br···O Bond Length | ~2.8 - 3.0 Å | Ab initio calculations | [2] (Qualitative), Analogous Systems |

| O-Br-O Angle | ~180° | Ab initio calculations | [2] (Qualitative), Analogous Systems |

| Interaction Energetics | |||

| Halogen Bond Interaction Energy | -3 to -5 kcal/mol | Ab initio calculations | Analogous Systems |

| Activation Energy for Hydrolysis | ~3.0 kcal/mol | Quantum chemistry calculations | [2] |

Signaling Pathways and Logical Relationships

The interaction between this compound and water can be visualized as a two-step process: the initial formation of a halogen-bonded complex, followed by the hydrolysis reaction.

References

A Technical Guide to the Low-Temperature Physical Properties of Bromine Mononitrate (BrONO₂)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known physical properties of bromine mononitrate (BrONO₂) with a specific focus on its characteristics at low temperatures. It includes key quantitative data, detailed experimental and computational methodologies, and a visualization of its primary synthesis pathways.

Introduction

Bromine mononitrate (BrONO₂), an inorganic compound derived from bromine and nitric acid, is a highly reactive and unstable substance of significant interest in atmospheric chemistry.[1] Its role in tropospheric and stratospheric processes, particularly its heterogeneous chemistry on aerosols at low temperatures, necessitates a thorough understanding of its fundamental physical properties.[2][3][4] The compound is an unstable yellow liquid that readily decomposes at temperatures above 0 °C, making its synthesis and characterization challenging and primarily confined to controlled laboratory settings at low temperatures.[1] This guide synthesizes available data on its structural, spectroscopic, and thermodynamic properties under these conditions.

Physical and Chemical Properties

Bromine mononitrate is characterized as a yellow liquid with a melting point of -42 °C.[1] It is noted to be soluble in trichlorofluoromethane (B166822) and carbon tetrachloride.[1] Due to its thermal instability, it decomposes above 0 °C.[1]

Tabulated Physical Data

The following tables summarize the key quantitative physical data for BrONO₂.

Table 1: General Physical Properties

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Chemical Formula | BrNO₃ | - | [1][5] |

| Molar Mass | 141.91 g/mol | - | [1] |

| Appearance | Yellow liquid | - | [1] |

| Melting Point | -42 °C (231 K) | - | [1] |

| Boiling Point | Decomposes > 0 °C | Thermally unstable. | [1] |

| Solubility | Soluble | In trichlorofluoromethane and CCl₄. |[1] |

Table 2: Crystallographic Data

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Crystal System | Orthorhombic | Predicted | [6] |

| Space Group | P2₁2₁2₁ | Predicted | [6] |